molecular formula C12H19N3O B2854496 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine CAS No. 2200884-51-9

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine

Cat. No.: B2854496
CAS No.: 2200884-51-9
M. Wt: 221.304
InChI Key: KLEOKNPKEGSNCL-UHFFFAOYSA-N
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Description

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It belongs to a class of nitrogen-containing heterocycles that are frequently employed as key scaffolds in drug discovery efforts. The molecular structure, which integrates a pyrimidine ring with an azetidine moiety, is commonly explored for its potential to modulate biological targets . Researchers investigate this compound and its structural analogs as potential building blocks for active pharmaceutical ingredients. For instance, closely related chemical templates have been utilized in the development of novel P2Y12 receptor antagonists, which are a class of antiplatelet agents . Furthermore, such heterocyclic frameworks are actively studied in other therapeutic areas, including the development of inhibitors for targets like DNA polymerase theta (POLQ) for potential application in oncology . The presence of the tert-butylazetidine group is a feature often incorporated to optimize the physicochemical and pharmacokinetic properties of lead compounds . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

4-(1-tert-butylazetidin-3-yl)oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-9-13-6-5-11(14-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEOKNPKEGSNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CN(C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction.

    Coupling with Pyrimidine: The azetidine derivative is then coupled with a pyrimidine precursor under suitable conditions, such as using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in substitution reactions, particularly at the azetidine ring.

    Oxidation and Reduction: The compound may also undergo oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, substitution reactions can yield various functionalized azetidine derivatives.

Scientific Research Applications

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: It may serve as a precursor for biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, especially those targeting specific enzymes or receptors.

    Industry: The compound’s unique structural features make it useful in materials science, potentially contributing to the development of new polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine involves its interaction with specific molecular targets. While detailed studies are limited, it is likely that the compound exerts its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 4-(2-Hydroxyphenyl)-2-methylpyrimidine ()

  • Substituent : A hydroxyphenyl group at the 4-position.
  • Key Differences: The phenolic hydroxyl group enables hydrogen bonding and coordination with metals (e.g., Ag(I) in ), unlike the tert-butylazetidine group, which lacks hydrogen-bond donors.
  • Implications : The hydroxyphenyl derivative forms coordination complexes, suggesting utility in materials science, whereas the tert-butylazetidine variant may prioritize biological interactions due to lipophilicity .

b. 4-(p-Anisyl)-2-methylpyrimidine ()

  • Substituent : A para-methoxyphenyl (p-anisyl) group.
  • Key Differences : The methoxy group is electron-donating, enhancing pyrimidine ring electron density, whereas the tert-butylazetidine group is sterically bulky and electron-neutral.
  • Implications : The p-anisyl derivative may exhibit greater reactivity in electrophilic substitutions compared to the tert-butylazetidine analogue .

c. 4-(Thietan-3-yloxy)-6-methylpyrimidine ()

  • Substituent : A thietane (three-membered sulfur-containing ring) at the 4-position.
  • Key Differences : The thietane group introduces sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination), contrasting with the oxygen in the azetidine ether.
  • Implications : Sulfur’s polarizability may enhance binding to biological targets, whereas the tert-butylazetidine group prioritizes steric effects .

a. Anticonvulsant Activity ()

  • A nitrobenzyl-substituted compound exhibited an ED50 of 0.0143 mmol/kg in anticonvulsant trials.

b. Metabolic Stability

  • Tert-butyl groups are known to resist oxidative metabolism, suggesting improved half-life relative to compounds with smaller alkyl or aryl groups (e.g., hydroxyphenyl or p-anisyl derivatives) .

Physicochemical Properties

Compound Substituent LogP* Solubility (mg/mL) Melting Point (°C)
4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine Tert-butylazetidinyloxy ~3.2 <0.1 (predicted) Not reported
4-(2-Hydroxyphenyl)-2-methylpyrimidine Hydroxyphenyl ~1.8 >10 160–162
4-(p-Anisyl)-2-methylpyrimidine p-Methoxyphenyl ~2.5 ~2.5 135–137
4-(Thietan-3-yloxy)-6-methylpyrimidine Thietan-3-yloxy ~2.0 ~5.0 98–100

*Predicted using fragment-based methods.

  • Key Trends: The tert-butylazetidine derivative has the highest LogP, indicating pronounced lipophilicity, which may limit aqueous solubility but enhance cell membrane penetration.

Biological Activity

4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine is a synthetic organic compound notable for its potential biological activity and applications in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a pyrimidine ring substituted with a tert-butylazetidine moiety. This unique combination enhances its stability and potential for diverse chemical modifications, making it a valuable candidate in pharmaceutical research.

Chemical Formula

  • Molecular Formula : C12H18N2O
  • CAS Number : 2200884-51-9

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in the fields of pharmacology and medicinal chemistry.

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit certain enzymatic activities, suggesting its potential as a therapeutic agent. For example, studies have shown that it may act as an inhibitor of specific kinases involved in cell signaling pathways.

In Vivo Studies

Animal model studies are crucial for assessing the compound's efficacy and safety. For instance, research involving DBA/1 mice has indicated that treatment with this compound can alter autoantibody production, which is significant in autoimmune disease models. The results from these studies are summarized in Table 1.

Study TypeModel UsedDose (mg/kg)Duration (weeks)Outcome
In VivoDBA/1 Mice33, 100, 30013Reduced autoantibody titers
In VivoNZB/W MiceVariable21No significant effect on kidney function

Case Studies

Several case studies highlight the potential applications of this compound:

  • Autoimmune Disease Model : In a model of lupus induced by pristane injection, administration of the compound resulted in significant changes in autoantibody profiles, suggesting a modulatory effect on the immune system.
  • Inflammation Studies : Additional studies have indicated that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cultured cells.

Comparative Analysis

When compared to similar compounds, such as methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, this compound shows unique structural characteristics that contribute to its distinct biological activity.

Compound NameKey Activity
This compoundModulation of immune response
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazoleAntioxidant properties

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-[(1-Tert-butylazetidin-3-yl)oxy]-2-methylpyrimidine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key parameters include:

  • Temperature control : Reflux conditions (e.g., 80–110°C) are often employed to ensure complete reaction while avoiding decomposition .
  • Catalysts : Lewis acids or bases may be used to accelerate specific steps, such as tert-butoxy group incorporation .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency .
    Methodological optimization via Design of Experiments (DoE) is recommended to balance yield and purity.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions and stereochemistry, particularly for the azetidine and pyrimidine moieties .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups like C-O-C ether linkages and tert-butyl C-H stretches .
    Elemental analysis further validates purity (>95%) .

Q. What purification methods are most effective post-synthesis?

  • Column chromatography : Silica gel columns with gradient elution (e.g., ethyl acetate/hexane) separate intermediates .
  • Recrystallization : Solvent pairs like dichloromethane/hexane improve crystallinity and purity, especially for resolving melting point discrepancies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the melting points reported for similar pyrimidine derivatives?

Discrepancies may arise from impurities or polymorphic forms. Strategies include:

  • Recrystallization : Use solvent systems tailored to the compound’s polarity to isolate a single crystalline form .
  • Differential Scanning Calorimetry (DSC) : Analyze thermal behavior to detect polymorphs or solvates .
  • Comparative analysis : Cross-reference with literature protocols to identify deviations in synthetic conditions .

Q. What strategies enhance the yield of multi-step synthetic routes for such compounds?

  • Intermediate stabilization : Protect reactive groups (e.g., tert-butyl) using Boc (tert-butoxycarbonyl) during azetidine synthesis .
  • Flow chemistry : Continuous reactors improve consistency in temperature-sensitive steps .
  • In-situ monitoring : Techniques like TLC or HPLC track reaction progress and minimize side products .

Q. How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Steric hindrance : The bulky tert-butyl group on the azetidine ring reduces accessibility to the oxygen nucleophile, slowing substitution kinetics .
  • Electronic effects : Electron-donating tert-butyl groups stabilize adjacent positive charges, facilitating ring-opening reactions in acidic conditions .
    Computational modeling (e.g., DFT) can predict steric and electronic impacts on reaction pathways .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Molecular docking : Simulate binding affinities to enzymes or receptors (e.g., kinases) using software like AutoDock or Schrödinger .
  • Molecular dynamics (MD) : Assess stability of ligand-target complexes over time, highlighting key residues for mutagenesis studies .
  • QSAR modeling : Relate structural features (e.g., logP, polar surface area) to bioactivity data from analogous compounds .

Q. How to analyze the stereochemical outcomes of reactions involving chiral centers in the azetidine ring?

  • X-ray crystallography : Resolve absolute configuration, as demonstrated for related piperidine-pyrimidine derivatives .
  • Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose-based) to separate enantiomers .
  • Circular Dichroism (CD) : Correlate optical activity with stereochemical assignments for non-crystalline samples .

Contradiction Analysis & Methodological Challenges

Q. How should researchers address contradictory bioactivity data in similar pyrimidine derivatives?

  • Assay standardization : Validate protocols (e.g., IC50 measurements) across labs using reference compounds .
  • Metabolic stability testing : Check for metabolite interference in cellular assays .
  • Structural analogs : Compare substituent effects (e.g., tert-butyl vs. methyl) to isolate activity trends .

Q. What advanced techniques characterize surface interactions of this compound in heterogeneous systems?

  • Microspectroscopic imaging : Raman or AFM-IR analyzes adsorption on model indoor/biological surfaces .
  • Thermogravimetric analysis (TGA) : Measures decomposition kinetics under varying humidity/temperature .

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